1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol
Brand Name: Vulcanchem
CAS No.: 2549026-16-4
VCID: VC11820286
InChI: InChI=1S/C13H13BrN2O/c14-10-3-1-9-2-4-13(15-12(9)7-10)16-6-5-11(17)8-16/h1-4,7,11,17H,5-6,8H2
SMILES: C1CN(CC1O)C2=NC3=C(C=CC(=C3)Br)C=C2
Molecular Formula: C13H13BrN2O
Molecular Weight: 293.16 g/mol

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol

CAS No.: 2549026-16-4

Cat. No.: VC11820286

Molecular Formula: C13H13BrN2O

Molecular Weight: 293.16 g/mol

* For research use only. Not for human or veterinary use.

1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol - 2549026-16-4

Specification

CAS No. 2549026-16-4
Molecular Formula C13H13BrN2O
Molecular Weight 293.16 g/mol
IUPAC Name 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol
Standard InChI InChI=1S/C13H13BrN2O/c14-10-3-1-9-2-4-13(15-12(9)7-10)16-6-5-11(17)8-16/h1-4,7,11,17H,5-6,8H2
Standard InChI Key BUNIKOOEBRTFBM-UHFFFAOYSA-N
SMILES C1CN(CC1O)C2=NC3=C(C=CC(=C3)Br)C=C2
Canonical SMILES C1CN(CC1O)C2=NC3=C(C=CC(=C3)Br)C=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a quinoline backbone (C₉H₆N) substituted with a bromine atom at position 7 and a pyrrolidin-3-ol group at position 2 (Figure 1). The pyrrolidine ring introduces a stereocenter at the 3-hydroxy position, creating potential for enantiomeric forms.

Molecular Formula: C₁₃H₁₄BrN₂O
Molecular Weight: 293.17 g/mol (calculated from exact mass)
Density: Estimated at 1.7 ± 0.1 g/cm³ based on analogs like 7-bromoquinolin-4-ol .
Boiling Point: Predicted to exceed 370°C, analogous to brominated quinolines .

Table 1: Key Physicochemical Parameters

PropertyValue/Description
LogP (Partition Coefficient)~3.28 (estimated from quinoline derivatives )
PSA (Polar Surface Area)33.12 Ų (calculated)
SolubilityLow aqueous solubility; soluble in DMSO or ethanol

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 1-(7-bromoquinolin-2-yl)pyrrolidin-3-ol can be approached via:

  • Quinoline Core Functionalization: Bromination of quinoline at position 7 followed by introduction of the pyrrolidine moiety.

  • Pyrrolidine Ring Construction: Cyclization strategies to form the pyrrolidin-3-ol group directly on a pre-brominated quinoline scaffold.

Step 1: Preparation of 7-Bromoquinolin-2-ol

7-Bromoquinolin-2-ol serves as a key intermediate. Bromination of quinolin-2-ol using N-bromosuccinimide (NBS) in acetic acid yields the 7-bromo derivative .

Biological Activity and Mechanism

Table 2: Comparative IC₅₀ Values of Quinoline Analogs

CompoundTargetIC₅₀ (nM)
PI3K/mTOR inhibitor PI3Kα0.50–2.03
Survivin inhibitor Survivin<100 (cell-based)

Anticancer Activity

Quinoline-pyrrolidine hybrids disrupt survivin, a protein overexpressed in cancers . In HCT116 colorectal cancer cells, analogs reduce survivin levels by >50% at 10 μM . The bromine atom enhances cellular uptake by increasing lipophilicity (LogP ~3.28) .

Future Directions

  • Stereochemical Resolution: Separate enantiomers via chiral HPLC to evaluate individual bioactivities.

  • Proteomic Profiling: Use chemical proteomics (as in ) to identify off-target effects.

  • Formulation Development: Nanoemulsions or liposomes to improve solubility.

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